Comparative Hypoglycemic Activity in Humans: M2 Demonstrates 12.5% Glucose Reduction vs. Placebo
In a placebo-controlled, randomized, single-blind crossover study in healthy subjects, intravenous administration of 3.5 mg of the M2 metabolite (cis-3-Hydroxyglyburide) resulted in a significant reduction in blood glucose levels. The hypoglycemic effect was quantified as a 12.5% reduction in the area under the curve (AUC) for blood glucose over 5 hours compared to placebo [1]. In the same study, the parent compound (glyburide, IV) achieved a 19.9% reduction, while the other major metabolite, M1 (4-trans-hydroxyglyburide), achieved an 18.2% reduction [1]. This provides a quantitative basis for the relative pharmacodynamic contribution of the M2 metabolite.
| Evidence Dimension | Hypoglycemic effect (blood glucose reduction) |
|---|---|
| Target Compound Data | 12.5 +/- 2.3% AUC reduction vs. placebo (3.5 mg IV) |
| Comparator Or Baseline | Glyburide (parent): 19.9 +/- 2.1% AUC reduction vs. placebo (3.5 mg IV); M1 metabolite: 18.2 +/- 3.3% AUC reduction vs. placebo (3.5 mg IV) |
| Quantified Difference | M2 is 63% as effective as IV glyburide and 69% as effective as M1 in this model. |
| Conditions | Healthy human subjects, fasted state, 3.5 mg IV dose, measurement period 0-5 hours. |
Why This Matters
This quantifies the distinct pharmacodynamic activity of the M2 metabolite, demonstrating why it must be accounted for separately in pharmacokinetic/pharmacodynamic (PK/PD) modeling and cannot be treated as an inert or interchangeable byproduct.
- [1] Rydberg T, Jönsson A, Røder M, Melander A. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care. 1994 Sep;17(9):1026-30. View Source
